Z-5-Decen-1-ol

Description

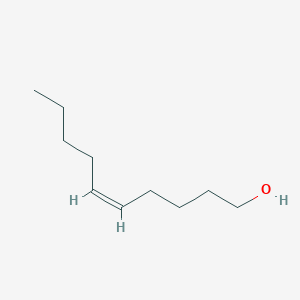

Structure

3D Structure

Properties

IUPAC Name |

(Z)-dec-5-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h5-6,11H,2-4,7-10H2,1H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPQHXVMNVEVEB-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885965 | |

| Record name | 5-Decen-1-ol, (5Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51652-47-2 | |

| Record name | (5Z)-5-Decen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51652-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Decen-1-ol, (5Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051652472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Decen-1-ol, (5Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Decen-1-ol, (5Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ecological Roles and Biological Interactions of Z 5 Decen 1 Ol

Pheromonal Activity in Invertebrate Systems

(Z)-5-Decen-1-ol is a well-documented component of sex pheromones in a variety of invertebrate species. Its effectiveness as a chemical signal is crucial for mating success in these organisms.

Role as a Sex Pheromone Component

The role of (Z)-5-Decen-1-ol as a sex pheromone is most extensively studied in moths. It often acts in concert with other compounds to create a species-specific blend that attracts males.

Research has identified (Z)-5-decen-1-ol acetate (B1210297) as the major sex pheromone component of Argyrogramma verruca. pherobase.comsakura.ne.jp While this is the acetate form, the related alcohol, (Z)-5-Decen-1-ol, is a common precursor or component in the pheromone blends of other Lepidopteran species, highlighting the importance of this chemical backbone in moth communication.

(Z)-5-Decen-1-ol is an essential synergistic component in the sex pheromone blend of the lesser date moth, Batrachedra amydraula. researchgate.net Initial studies identified a complex mixture of compounds from feral female moths. researchgate.net Subsequent field bioassays determined that an optimal attractive blend consists of three components: (Z4,Z7)-4,7-decadien-1-yl acetate, (Z)-5-decen-1-yl acetate, and (Z)-5-Decen-1-ol. researchgate.netresearchgate.net The most effective ratio for attracting males was found to be 1:2:2, respectively. researchgate.netcambridge.org Another study corroborated the effectiveness of a three-component blend containing 40% (Z)-5-Decen-1-ol, 40% (Z)-5-Decenyl acetate, and 20% (Z,Z)-4,7-Decadienyl acetate. entomoljournal.com This blend resulted in significantly higher trap catches of male moths compared to previously tested binary blends, underscoring the critical role of (Z)-5-Decen-1-ol in the pheromonal communication of this species. researchgate.netresearchgate.net

Table 1: Pheromone Blend Composition for Batrachedra amydraula

| Compound | Ratio/Percentage |

|---|---|

| (Z4,Z7)-4,7-decadien-1-yl acetate | 1 part / 20% researchgate.netcambridge.orgentomoljournal.com |

| (Z)-5-decen-1-yl acetate | 2 parts / 40% researchgate.netcambridge.orgentomoljournal.com |

(Z)-5-Decen-1-ol has been identified as the primary sex attractant for the male Larch Casebearer moth, Coleophora laricella. pherobase.com Field trials have demonstrated its high efficacy, with traps baited with this single compound capturing a significant number of males. The Z-isomer of 5-Decen-1-ol elicits stronger electrophysiological responses in the antennae of male C. laricella compared to its geometric isomer, E-5-Decen-1-ol. However, the acetate form, (Z)-5-decenyl acetate, acts as an attraction inhibitor. nih.gov When blended with the attractant alcohol, even small amounts of the acetate can significantly reduce or abolish the orientation flights of males towards the pheromone source. nih.gov

Table 2: Effect of (Z)-5-decenyl acetate on Coleophora laricella Male Attraction to (Z)-5-Decen-1-ol

| Percentage of (Z)-5-decenyl acetate in blend | Effect on Male Behavior |

|---|---|

| 0.001% | Significantly reduced orientation flights nih.gov |

The sex pheromone of the Peach Twig Borer, Anarsia lineatella, was initially identified as a two-component blend of (E)-5-decen-1-ol and (E)-5-decen-1-yl acetate. sfu.caresearchgate.neteuropa.eu However, subsequent research revealed that traps baited with virgin females were more attractive to males than those with the synthetic two-component blend, suggesting the presence of additional pheromone components. sfu.caresearchgate.net Further analysis identified other compounds in the extracts of female bodies that, in conjunction with the original two components, induced contact by males. sfu.caresearchgate.net The originally identified components were (E)-5-decen-1-yl acetate (87%) and (E)-5-decen-1-ol (13%). researchgate.net It is important to note that the identified alcohol in this species is the (E) isomer, not the (Z) isomer.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| (Z)-5-Decen-1-ol |

| (Z)-5-decen-1-ol acetate |

| (Z4,Z7)-4,7-decadien-1-yl acetate |

| (Z)-5-decenyl acetate |

| (Z,Z)-4,7-Decadienyl acetate |

| E-5-Decen-1-ol |

| (E)-5-decen-1-yl acetate |

| (Z)-7-dodecen-1-ol |

| (Z)-7-dodecenal |

| (Z4,Z7)-4,7-decadien-1-ol |

| Z4-decen-1-ol |

| Octanol |

| Octyl acetate |

| Octadecanyl acetate |

| (R)-11-methyltricosane |

| (S)-11-methyltricosane |

| (Z)-5-tetradecen-1-ol |

Coleophora laricella (Larch Casebearer Moth) Attractancy

Influence on Reproductive Behavior and Mate Location

(Z)-5-Decen-1-ol is a potent sex attractant for males of several moth species. For instance, it is the primary sex pheromone of the male Larch Casebearer Moth (Coleophora laricella). Field studies have demonstrated the effectiveness of this compound in attracting male moths, with traps baited with (Z)-5-Decen-1-ol capturing significantly more individuals compared to unbaited controls. This attraction is a critical first step in the reproductive cycle, enabling males to locate receptive females over long distances, thereby increasing the probability of successful mating. The specific (Z)-configuration of the double bond is crucial for its biological activity, as demonstrated by comparative studies where the (Z)-isomer elicited stronger electrophysiological responses in the antennae of Coleophora laricella males than its (E)-isomer.

Inter- and Intraspecific Chemical Communication

While (Z)-5-Decen-1-ol is a primary pheromone component for some species, it often functions as part of a more complex chemical blend in others, facilitating both intraspecific (within the same species) and interspecific (between different species) communication. jaydevchemicals.com

In the context of intraspecific communication, the precise blend and ratio of (Z)-5-Decen-1-ol with other compounds can ensure species-specific signaling, preventing cross-attraction of closely related species. nih.gov For example, in the lesser date moth (Batrachedra amydraula), (Z)-5-Decen-1-ol is part of a three-component pheromone blend that includes (Z)-5-decenyl acetate and (Z,Z)-4,7-decadien-1-yl acetate. researchgate.net Similarly, it acts as a minor component in the pheromone blend of the millet stalk borer (Coniesta ignefusalis), enhancing the attractiveness of the primary components.

The use of (Z)-5-Decen-1-ol is not limited to a single species, indicating its role in interspecific interactions as well. Its presence in the pheromone blends of multiple species highlights the evolutionary conservation of certain chemical signals among insects. nih.gov

Modulatory Effects on Insect Behavior

Beyond its primary role as an attractant, (Z)-5-Decen-1-ol can have modulatory effects on insect behavior, influencing the response to other chemical cues. In some contexts, the presence of an additional compound can either enhance or inhibit the response to the primary pheromone. For instance, in the larch casebearer, while (Z)-5-decen-1-ol is the main attractant, the addition of (Z)-5-decenyl acetate can modulate the male's flight orientation and landing behavior. researchgate.net This demonstrates that the behavioral output is not solely dependent on the detection of a single compound but on the interpretation of the entire chemical bouquet.

The table below summarizes the role of (Z)-5-Decen-1-ol in different insect species.

| Species | Role of (Z)-5-Decen-1-ol | Other Pheromone Components |

| Coleophora laricella (Larch Casebearer Moth) | Primary sex pheromone | (Z)-5-Decenyl acetate (modulator) |

| Batrachedra amydraula (Lesser Date Moth) | Component of sex pheromone blend | (Z)-5-Decenyl acetate, (Z,Z)-4,7-Decadien-1-yl acetate |

| Coniesta ignefusalis (Millet Stalk Borer) | Minor component of sex pheromone blend | (Z)-7-Dodecen-1-ol, (Z)-7-Dodecenal |

| Leucoptera sinuella | Minor component of male-produced pheromone | (Z)-3-Decenyl hexanoate (B1226103) (major component) |

Olfactory Recognition and Neurobiological Mechanisms

The behavioral responses elicited by (Z)-5-Decen-1-ol are initiated by its detection by specialized olfactory systems in insects. This process involves the interaction of the pheromone molecule with specific olfactory receptors located on the antennae of the receiving insect.

Interaction with Olfactory Receptors

The detection of (Z)-5-Decen-1-ol begins when the molecule enters the pores of the insect's antennal sensilla and binds to olfactory receptors (ORs) on the dendritic membrane of olfactory receptor neurons (ORNs). oup.com This binding event triggers a signal transduction cascade that ultimately leads to the generation of an electrical signal, which is then transmitted to the brain for processing.

Ligand-Receptor Binding Dynamics

The binding of (Z)-5-Decen-1-ol to its corresponding olfactory receptor is a highly specific interaction, akin to a lock and key mechanism. dost.gov.ph The structural features of the pheromone, including the carbon chain length, the position and geometry of the double bond, and the terminal hydroxyl group, are all critical for a successful binding event. The specificity of this interaction is fundamental to the ability of insects to distinguish between the pheromones of their own species and those of others, as well as other environmental odors. While the precise binding dynamics for (Z)-5-Decen-1-ol have not been fully elucidated, molecular docking and dynamics simulations on related compounds suggest that the binding affinity between the ligand and the receptor is a key determinant of the subsequent physiological response. dost.gov.ph

Olfactory Receptor Specificity (e.g., Olfr288 for related decenols in Mus musculus)

While direct research on the specific olfactory receptor for (Z)-5-Decen-1-ol in insects is ongoing, studies on related compounds in other organisms provide valuable insights into the principles of olfactory receptor specificity. For example, in the mouse (Mus musculus), the olfactory receptor Olfr288 has been identified as a receptor for (Z)-5-tetradecen-1-ol, a compound that acts as a male pheromone. newdrugapprovals.orgacs.org This receptor demonstrates a degree of specificity, responding most strongly to (Z)-5-tetradecen-1-ol, although it can be activated by related molecules at higher concentrations. nih.gov Research has shown that at low concentrations, this compound activates the high-affinity Olfr288 receptor, leading to attraction, while at higher concentrations, it may activate other, lower-affinity receptors, resulting in repulsion. researchgate.net This highlights how the concentration of a pheromone and the involvement of different receptors can lead to opposing behavioral outcomes. researchgate.net The identification of specific receptors like Olfr288 for pheromonal compounds underscores the molecular basis of chemical communication and provides a framework for understanding how (Z)-5-Decen-1-ol might be detected by its target insect species.

Electrophysiological Responses (e.g., Electroantennography)

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli. Studies utilizing EAG have demonstrated the sensitivity of certain insect species to (Z)-5-decen-1-ol and structurally similar compounds.

In the case of the European woodwasp, Sirex noctilio, gas chromatography coupled with electroantennographic detection (GC-EAD) revealed strong antennal responses in both males and females to synthetic (Z)-3-decen-1-ol, a compound identified from male emissions. researchgate.netnih.gov Further testing of related compounds, including (Z)-5-decen-1-ol, in Y-tube olfactometer assays showed that while some compounds reduced attraction, a specific blend could elicit a behavioral response. researchgate.net

For the pine emperor moth, Nudaurelia clarki, male antennae showed electrophysiological responses to two compounds found in female pheromone gland extracts. One of these was confirmed to be (Z)-dec-5-en-1-yl-3-methylbutanoate, a derivative of (Z)-5-decen-1-ol. This indicates that the decenol structure is a key component for recognition by the male moth's olfactory system.

Research on the cabbage moth, Trichoplusia ni, has identified highly selective neurons on the antennae that are sensitive to specific pheromone components. usda.gov While the primary pheromone components elicited strong responses, other related compounds were also detected, though at a higher threshold. This suggests a finely tuned system for detecting a specific blend of pheromonal compounds.

The larch casebearer moth, Coleophora laricella, provides a clear example of the specificity of the Z-isomer. Comparative studies showed that the (Z)-5-decen-1-ol isomer elicits significantly stronger electrophysiological responses in the antennae of male moths compared to its (E)-isomer.

Table 1: Electrophysiological Responses to (Z)-5-Decen-1-ol and Related Compounds in Various Insect Species

| Species | Compound(s) Tested | Electrophysiological Response | Reference(s) |

| Sirex noctilio (European woodwasp) | (Z)-3-decen-1-ol | Strong antennal response in males and females | researchgate.netnih.gov |

| Nudaurelia clarki (Pine emperor moth) | (Z)-dec-5-en-1-yl-3-methylbutanoate | Male antennae respond to this derivative | |

| Coleophora laricella (Larch casebearer moth) | (Z)-5-Decen-1-ol vs. (E)-5-Decen-1-ol | Stronger response to the (Z)-isomer in males |

Neural Pathways and Signal Transduction in Chemoreception

The perception of (Z)-5-decen-1-ol and other semiochemicals begins with their interaction with specific olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) housed within sensilla on the insect's antennae. researchgate.netnih.gov Each OSN typically expresses only one type of OR. nih.govresearchgate.net

The binding of a specific ligand, such as (Z)-5-decen-1-ol, to its corresponding OR triggers a signal transduction cascade. This process converts the chemical signal into an electrical signal, or action potential. This electrical signal then travels down the axon of the OSN to the antennal lobe of the insect's brain.

In the antennal lobe, axons from OSNs that express the same type of OR converge onto distinct spherical structures called glomeruli. nih.gov This creates a specific pattern of glomerular activation that represents the perceived odor. This information is then processed further in higher brain centers, leading to a behavioral response. nih.gov

The specificity of this system is critical. For instance, in some moth species, different components of a pheromone blend activate different, dedicated glomeruli, indicating a labeled-line system where specific neural pathways are hardwired to elicit particular behaviors. embopress.org

Behavioral Outcomes of Olfactory Activation (e.g., Attraction, Aversion)

The activation of olfactory pathways by (Z)-5-decen-1-ol and its analogs can lead to distinct behavioral outcomes, most notably attraction for the purpose of mating.

For the larch casebearer moth, Coleophora laricella, (Z)-5-decen-1-ol is the primary sex pheromone, and traps baited with this single compound have been shown to be highly effective at attracting and capturing males. In the case of the lesser date moth, Batrachedra amydraula, a blend containing 40% (Z)-5-decen-1-ol, along with other compounds, is used to attract males.

The European woodwasp, Sirex noctilio, demonstrates a more complex scenario where a blend of compounds is necessary for attraction. While (Z)-3-decen-1-ol is a key component of the male-produced pheromone, the addition of (Z)-4-decen-1-ol was required to elicit attraction in Y-tube olfactometer assays. researchgate.netresearchgate.net Interestingly, the addition of other compounds, including (Z)-5-decen-1-ol, to the primary pheromone component actually reduced attraction in laboratory assays. researchgate.net

In the black cutworm, Agrotis ipsilon, a blend of several compounds, including (Z)-5-decen-1-ol acetate, is used for attraction. cabidigitallibrary.org This highlights the importance of the entire pheromone blend in eliciting a behavioral response.

Table 2: Behavioral Responses to (Z)-5-Decen-1-ol and Related Pheromone Blends

| Species | Pheromone/Blend Component(s) | Behavioral Outcome | Reference(s) |

| Coleophora laricella | (Z)-5-Decen-1-ol | Attraction of males | |

| Batrachedra amydraula | 40% (Z)-5-Decen-1-ol in blend | Attraction of males | |

| Sirex noctilio | (Z)-3-decen-1-ol + (Z)-4-decen-1-ol | Attraction of males | researchgate.netresearchgate.net |

| Agrotis ipsilon | (Z)-5-decen-1-ol acetate in blend | Attraction of males | cabidigitallibrary.org |

Potential in Mammalian Chemical Ecology

While (Z)-5-decen-1-ol itself is primarily associated with insect communication, the study of structurally analogous compounds in mammals provides insights into the conserved principles of chemical signaling across different animal classes.

Analogous Compounds in Mammalian Chemical Signaling (e.g., Z-5-Tetradecen-1-ol in Mouse Urine)

A notable analogue to (Z)-5-decen-1-ol in mammalian chemical signaling is (Z)-5-tetradecen-1-ol. This compound has been identified as a component of male mouse urine and acts as a pheromone that attracts female mice. frontiersin.orgacs.orgu-tokyo.ac.jp It is produced in the preputial gland of male mice under the control of testosterone. frontiersin.orgu-tokyo.ac.jp

(Z)-5-tetradecen-1-ol is a natural ligand for a specific mouse odorant receptor, Olfr288. frontiersin.orgu-tokyo.ac.jp This discovery highlights a direct link between a specific chemical signal, its receptor, and a behavioral response in a mammal. u-tokyo.ac.jprsc.org The main olfactory epithelium, which expresses a large family of odorant receptors, detects volatile pheromones like (Z)-5-tetradecen-1-ol. nih.govembopress.org

Olfactory-Mediated Behavioral Responses in Mammals

The detection of chemical signals by the mammalian olfactory system can trigger innate behavioral and physiological responses. biorxiv.orgsi.edu The vomeronasal organ and the main olfactory epithelium are two key subsystems involved in processing these chemical cues. nih.gov

In mice, urinary odorants like (Z)-5-tetradecen-1-ol can attract individuals of the opposite sex. nih.gov The activation of the Olfr288 receptor by (Z)-5-tetradecen-1-ol is crucial for this attraction. biorxiv.org Interestingly, the behavioral response to this compound can be concentration-dependent. At low concentrations, (Z)-5-tetradecen-1-ol is attractive to female mice, but at higher concentrations, it can become aversive. nih.govresearchgate.netdntb.gov.ua

Studies involving knockout mice, where the gene for a specific receptor is deleted, have provided strong evidence for the role of individual receptors in mediating behavior. nih.govbiorxiv.org For example, female mice lacking the Olfr288 receptor no longer show attraction to (Z)-5-tetradecen-1-ol; instead, they exhibit aversion. nih.govbiorxiv.orgresearchgate.net This suggests that other, lower-affinity receptors for this compound may mediate the aversive response at higher concentrations. nih.govresearchgate.net This demonstrates that the final behavioral output can be determined by the combination of activated olfactory receptors. nih.govresearchgate.net

Biosynthetic Pathways and Metabolic Origins of Z 5 Decen 1 Ol

Endogenous Production Mechanisms in Biological Systems

The biosynthesis of (Z)-5-Decen-1-ol is a specialized branch of the well-conserved fatty acid metabolic pathways found in many organisms, particularly in insects where it often functions as a sex pheromone. The production process begins with common metabolic precursors and proceeds through a series of modifications to yield the final C10 alcohol.

Precursor Compounds and Fatty Acid Biosynthesis

The carbon backbone of (Z)-5-Decen-1-ol originates from primary metabolism, specifically the de novo synthesis of fatty acids. This process provides the saturated fatty acid precursors that are subsequently modified.

The biosynthesis of many moth sex pheromones, including C10 compounds like (Z)-5-decenyl acetate (B1210297), often starts with the common C16 fatty acid, palmitic acid. scispace.com In what is a common motif in pheromone biosynthesis, a longer-chain unsaturated fatty acid can be synthesized first and then shortened to the final length. For instance, in the turnip moth, Agrotis segetum, which produces (Z)-5-decenyl acetate, the pathway initiates with the desaturation of palmitic acid. scispace.com This is followed by limited rounds of β-oxidation, a process that systematically shortens the fatty acyl chain by two-carbon units. nih.govslu.se

In a proposed pathway for homologous series of pheromones, a Δ11-desaturase acts on palmitic acid (a C16 fatty acid) to produce (Z)-11-hexadecenoic acid. scispace.comfrontiersin.org This C16 unsaturated fatty acid then undergoes three cycles of β-oxidation to yield (Z)-5-decenoic acid, the direct C10 precursor. slu.se While palmitoleic acid (Z)-9-hexadecenoic acid itself is a common fatty acid, the specific synthesis of (Z)-5-Decen-1-ol is more directly linked to the desaturation of palmitic acid at the Δ11 position followed by chain-shortening.

De novo fatty acid synthesis is the fundamental pathway that produces the initial saturated fatty acid precursors for pheromone production. csic.esgoogle.com This process begins with acetyl-CoA, which is carboxylated to form malonyl-CoA. nih.gov The fatty acid synthase (FAS) complex then catalyzes a series of condensation reactions, elongating the fatty acid chain two carbons at a time, typically culminating in the production of palmitic acid (C16:0) or stearic acid (C18:0). csic.esgoogle.com These saturated fatty acids are the primary products that are then shunted into the specialized pathway for pheromone biosynthesis. csic.es The production of fatty alcohols in engineered yeast, for example, relies on the host's native fatty acid synthesis to provide these initial building blocks. frontiersin.org

Role of Palmitoleic Acid and Beta-Oxidation

Enzymatic Transformations

The conversion of a standard saturated fatty acid into the specific structure of (Z)-5-Decen-1-ol is orchestrated by a suite of specialized enzymes. These enzymes introduce unsaturation at a precise location and reduce the carboxylic acid group to an alcohol.

Acyl-CoA desaturases are critical enzymes that introduce double bonds into the fatty acyl chain at specific positions and with specific stereochemistry (Z or E). csic.es The biosynthesis of unsaturated fatty acids in eukaryotes is an aerobic process catalyzed by these desaturases. wikipedia.org In the context of moth pheromones, a variety of desaturases have been identified, including Δ5, Δ9, and Δ11 desaturases, which are named for the position of the double bond they create relative to the carboxyl end of the fatty acid. pnas.org

For the synthesis of (Z)-5-decenyl compounds, a Δ11-desaturase is implicated in creating the initial unsaturated C16 precursor, (Z)-11-hexadecenoic acid, from palmitoyl-CoA. scispace.comfrontiersin.org Although Δ5 desaturases exist and could theoretically produce a C10 unsaturated fatty acid directly, the more commonly documented pathway for this class of pheromones involves desaturation of a longer chain followed by shortening. pnas.orgnih.govnih.gov The specificity of the desaturase is paramount in determining the final structure of the pheromone component. researchgate.net

The final step in the biosynthesis of (Z)-5-Decen-1-ol is the reduction of the fatty acyl-CoA precursor, (Z)-5-decenoyl-CoA, to the corresponding alcohol. This transformation is catalyzed by a fatty acyl-CoA reductase (FAR). csic.es These enzymes typically use NADPH as a reductant and convert the fatty acyl-CoA to a fatty alcohol, often through an aldehyde intermediate that is not released. csic.esnih.gov

FARs are essential for the production of fatty alcohol-based pheromones in numerous moth species. csic.es These enzymes exhibit specificity for the chain length and degree of unsaturation of their substrates. google.comacs.org For instance, a FAR characterized from Agrotis segetum was shown to act on various unsaturated fatty acyl precursors to produce the corresponding alcohols that are then acetylated to form the final pheromone components. nih.gov The action of a specific FAR on (Z)-5-decenoyl-CoA is the terminal reaction that yields (Z)-5-Decen-1-ol.

Alcohol Dehydrogenase and Aldehyde Reductase Functions

The final steps in the biosynthesis of many fatty acid-derived alcohols involve the reduction of a corresponding aldehyde or fatty acyl-CoA. This reduction is catalyzed by enzymes such as alcohol dehydrogenases (ADHs) and aldehyde reductases (ARs).

Alcohol Dehydrogenases (ADHs): These enzymes are crucial in the biosynthesis of alcohol-based pheromones. researchgate.net In many insects, ADHs are responsible for the conversion of fatty aldehydes to their corresponding alcohols. nih.govjst.go.jp For instance, a geraniol (B1671447) dehydrogenase (GeDH), a type of ADH, is the key enzyme in the biosynthesis of the alarm pheromone neral (B7780846) in the astigmatid mite Carpoglyphus lactis. This enzyme selectively oxidizes geraniol to geranial. nih.gov The reverse reaction, the reduction of an aldehyde to an alcohol, is a common terminal step in pheromone biosynthesis. Some ADHs exhibit broad substrate specificity, while others are highly selective for particular chain lengths and saturation patterns. nih.govasm.org In Escherichia coli, the endogenous AdhP enzyme plays a vital role in reducing fatty aldehydes to fatty alcohols. mdpi.com

Aldehyde Reductases (ARs): Aldehyde reductases are also implicated in the terminal steps of pheromone biosynthesis, primarily by converting aldehydes to alcohols. nih.gov This action is essentially the reverse of alcohol oxidation. nih.gov In some cases, ARs and aldehyde oxidases can metabolize fatty aldehydes, suggesting a role in both the synthesis and degradation of aldehyde pheromones. nih.gov For example, in the silkworm Bombyx mori, BmorAR1 has been identified as a putative enzyme involved in the metabolism of the aldehyde pheromone bombykal. mdpi.com Some aldehyde reductases, like YqhD from E. coli, are NADPH-dependent and can act on a broad range of aldehydes, including those with unsaturations. researchgate.net

The following table summarizes the key enzymes and their functions in the terminal steps of unsaturated alcohol biosynthesis.

| Enzyme | Function | Organism Example | Substrate Example | Product Example |

| Alcohol Dehydrogenase (ADH) | Reduction of fatty aldehydes to fatty alcohols. mdpi.com | Escherichia coli | Fatty aldehyde | Fatty alcohol |

| Geraniol Dehydrogenase (GeDH) | Oxidation of geraniol to geranial. nih.gov | Carpoglyphus lactis | Geraniol | Geranial |

| Aldehyde Reductase (AR) | Conversion of aldehydes to alcohols. nih.gov | Bombyx mori | Bombykal (aldehyde pheromone) | Corresponding alcohol |

| YqhD Aldehyde Reductase | Reduction of a broad range of aldehydes. researchgate.net | Escherichia coli | Unsaturated aldehydes | Unsaturated alcohols |

Cytochrome P-450-Mediated Steps

Cytochrome P450 (CYP) enzymes are a diverse superfamily of monooxygenases that play critical roles in various physiological processes in insects, including the biosynthesis of pheromones. researchgate.netresearchgate.netmdpi.com

CYP enzymes are often involved in the modification of fatty acids and their derivatives. In some insects, they are responsible for hydroxylation, epoxidation, and even decarboxylation steps in pheromone biosynthetic pathways. researchgate.netresearchgate.netmdpi.com For example, in bark beetles, CYP enzymes are involved in converting host tree compounds into pheromones. researchgate.net Specifically, CYP6DE1 hydroxylates α-pinene to produce trans-verbenol, an aggregation pheromone. researchgate.net In the tea black tussock moth, a CYP4G enzyme is thought to be a decarbonylase, while a CYP341B65 is a candidate epoxidase in sex pheromone biosynthesis. mdpi.com

While a direct role for a specific cytochrome P450 in the synthesis of (Z)-5-Decen-1-ol is not explicitly detailed, the known functions of these enzymes in producing structurally similar compounds suggest their potential involvement. For instance, some P450s from the CYP52 and CYP153 families are capable of selectively hydroxylating a terminal carbon of an unsaturated hydrocarbon to form an unsaturated alcohol. google.comjustia.com This process is a key step in producing olefinic alcohols. google.com

Genetic and Transcriptomic Regulation of Biosynthesis

The biosynthesis of insect pheromones is a tightly regulated process, with gene expression often being specific to the pheromone gland and the developmental stage of the insect. nih.govnih.gov Transcriptomic analyses of pheromone glands have been instrumental in identifying candidate genes involved in these biosynthetic pathways. nih.govmdpi.comresearchgate.netnih.gov

Studies have shown that the expression of genes encoding desaturases, fatty acyl reductases (FARs), alcohol dehydrogenases, and cytochrome P450s is often significantly upregulated in pheromone glands. nih.govnih.gov For example, a comparative transcriptomic analysis of the rusty grain beetle under starvation stress, which affects pheromone production, revealed differentially expressed genes related to pheromone biosynthesis. mdpi.com In the silkworm, Bombyx mori, specific genes for alcohol oxidases, aldehyde reductases, and aldehyde oxidases have been identified through transcriptome analysis of the pheromone gland. nih.govmdpi.com

The regulation of these biosynthetic pathways can also be influenced by hormones. In many coleopteran species, juvenile hormone (JH) III is known to regulate the biosynthesis of aggregation pheromones. mdpi.comfrontiersin.org For instance, in the Eurasian spruce bark beetle, JHIII treatment leads to the upregulation of genes in the mevalonate (B85504) pathway and cytochrome P450 genes involved in pheromone production. frontiersin.org

Semi-Biosynthetic and Biotechnological Production Approaches

The production of valuable chemicals like (Z)-5-Decen-1-ol through biotechnological methods is an area of growing interest, offering a potentially more sustainable alternative to traditional chemical synthesis. nih.gov

Recombinant Microorganism Engineering for Lipid Moiety Production

Metabolic engineering of microorganisms provides a promising route for the production of fatty acid-derived chemicals. nih.govfrontiersin.org Model organisms such as Escherichia coli and Saccharomyces cerevisiae are frequently used as microbial chassis for this purpose due to their well-understood genetics and rapid growth. mdpi.comnih.gov

The general strategy involves engineering the microbe's fatty acid synthesis pathway to produce specific lipid precursors. This can include:

Overexpression of key enzymes: Increasing the expression of enzymes like acetyl-CoA carboxylase can enhance the pool of precursors for fatty acid synthesis. mdpi.com

Heterologous gene expression: Introducing genes from other organisms can create novel biosynthetic pathways. For example, expressing a wax ester synthase from Marinobacter hydrocarbonoclasticus in S. cerevisiae led to the production of fatty acid ethyl esters. nih.gov

Blocking competing pathways: Deleting or downregulating genes in pathways that consume the desired precursors can increase product yield. aocs.org

Oleaginous microorganisms, which naturally accumulate high levels of lipids, are also attractive platforms for producing fatty acid-derived compounds. glbrc.orgbiofueljournal.com Species like Yarrowia lipolytica and Rhodococcus opacus have been engineered to produce significant quantities of fatty acids and their derivatives. mdpi.comfrontiersin.org For instance, a genetically altered strain of Rhodobacter sphaeroides was able to produce 1.3 g/L of fatty acids, which accounted for 33% of its dry cell weight. warf.org

The following table provides examples of engineered microorganisms for the production of fatty acid-derived chemicals.

| Microorganism | Engineering Strategy | Product | Reference |

| Saccharomyces cerevisiae | Expression of wax ester synthase, upregulation of acetyl-CoA carboxylase. | Fatty acid ethyl esters | nih.gov |

| Escherichia coli | Overexpression of thioesterases, blocking fatty acid degradation. | Free fatty acids | aocs.org |

| Rhodobacter sphaeroides | Single genetic alteration. | Fatty acids | warf.org |

| Yarrowia lipolytica | Engineering of β-oxidation. | (Z)-7-dodecenol, (Z)-9-dodecenol, (Z)-7-tetradecenol | oup.com |

Enzyme-Catalyzed Synthesis of Olefinic Alcohols

Biocatalysis, using either isolated enzymes or whole-cell systems, offers a highly selective and environmentally friendly approach to synthesizing olefinic alcohols. asm.orgmdpi.com

Whole-Cell Biocatalysis: This method utilizes entire microbial cells, which can be advantageous due to enzyme stability and cofactor regeneration. asm.org For example, Yokenella sp. WZY002 has been used as a whole-cell biocatalyst for the chemoselective reduction of α,β-unsaturated aldehydes and ketones to their corresponding unsaturated alcohols. asm.org Engineered E. coli cells expressing an alcohol dehydrogenase, NADPH oxidase, and hemoglobin have been used for the efficient oxidation of α,β-unsaturated alcohols to aldehydes. nih.gov

Isolated Enzyme Systems: Using purified enzymes allows for more controlled reaction conditions. Carboxylic acid reductases (CARs) have been used to convert α,β-unsaturated carboxylic acids to allylic alcohols. rsc.org Coupling CAR with a glucose dehydrogenase (GDH) for NADP(H) recycling creates an efficient one-pot system for this conversion. rsc.org Furthermore, cytochrome P450 enzymes, particularly from the CYP52 family, can be used for the biocatalytic hydroxylation of olefins to produce olefinic alcohols. justia.com

The development of these enzymatic and whole-cell systems provides a powerful toolkit for the sustainable production of valuable olefinic alcohols like (Z)-5-Decen-1-ol. pnas.orggoogle.com

Chemo-Enzymatic and Biocatalytic Syntheses

The integration of enzymatic transformations with chemical synthesis offers a powerful and sustainable approach to producing (Z)-5-decen-1-ol. beilstein-journals.orgfrontiersin.orgnih.gov These methods leverage the high selectivity of enzymes to perform specific chemical modifications, often under mild reaction conditions. beilstein-journals.orgunipd.it

A key chemo-enzymatic strategy for synthesizing (Z)-5-decen-1-ol involves the terminal hydroxylation of a symmetric alkene precursor. justia.comgoogle.com This process often begins with the self-metathesis of a terminal olefin to create the symmetric alkene. justia.com Subsequently, a biocatalyst, such as a cytochrome P450 monooxygenase, a long-chain alkane hydroxylase, or a non-heme diiron monooxygenase, is employed to selectively hydroxylate one of the terminal carbons of the alkene. google.comgoogle.com For instance, (E/Z)-5-decene can be produced via metathesis and then subjected to enzymatic hydroxylation to yield (E/Z)-5-decen-1-ol. justia.comgoogle.com Enzymes like those from the CYP52 and CYP153 families are noted for their strong selectivity towards the terminal carbon of an alkyl chain. google.com

The substrate scope for these enzymatic hydroxylations is broad and can include fatty acids, where an enzyme selectively hydroxylates the terminal carbon to form a hydroxy fatty acid, which can then be converted to the desired olefinic alcohol. google.com This biocatalytic step is crucial for introducing the hydroxyl functionality at a specific position, a transformation that can be challenging to achieve with high selectivity using traditional chemical methods. The use of whole-cell biocatalysts, such as recombinant E. coli expressing specific enzymes, has also been explored to facilitate these transformations. uni-greifswald.de

Biocatalytic cascade reactions, where multiple enzymatic transformations occur sequentially in a one-pot system, represent a highly efficient approach for chemical synthesis. nih.govrsc.org These cascades can be designed to convert simple starting materials into complex products like (Z)-5-Decen-1-ol with high atom economy. uni-greifswald.de For example, a cascade could involve an initial enzymatic reaction to form a key intermediate, followed by further enzymatic or chemical modifications. beilstein-journals.org

Lipases are a class of enzymes frequently used in these cascades for their ability to catalyze reactions such as enantioselective acylation and transesterification. unipd.itresearchgate.net For instance, a lipase (B570770) from Pseudomonas fluorescens can be used in the kinetic resolution of racemic alcohols. researchgate.net While direct examples of lipase-driven cascades for the complete synthesis of (Z)-5-decen-1-ol are not extensively detailed, the principles of enzymatic cascades are applicable. A hypothetical cascade could involve an initial enzymatic desymmetrization or resolution to create a chiral building block, followed by steps to elaborate the carbon chain and introduce the Z-alkene, potentially involving other enzymes or chemical reagents. researchgate.net The use of whole-cell biocatalysts in cascade reactions is also a promising strategy, as it can simplify the process by containing all the necessary enzymes within a single system. uni-greifswald.de

Enzymatic Terminal Hydroxylation Routes

Stereoselective Construction of the Z-Alkene Moiety

The biological activity of (Z)-5-decen-1-ol is intrinsically linked to the Z-configuration of its carbon-carbon double bond. Therefore, controlling the stereochemistry during synthesis is of paramount importance. Various methods have been developed to ensure the selective formation of the cis-isomer.

Achieving high cis-isomer purity is a critical challenge in the synthesis of (Z)-5-decen-1-ol. Several techniques are employed to maximize the formation of the Z-isomer and/or to separate it from the trans-isomer. Isomerization can be a tool to alter the cis:trans ratio. For example, initial metathesis reactions might yield a 60:40 trans:cis ratio of 5-decene, which can be isomerized using sodium benzenesulfinate (B1229208) in acetic acid to an 80:20 trans:cis ratio. While this specific example favors the trans-isomer, it demonstrates the principle of postsynthetic isomer ratio adjustment.

A widely utilized and reliable method for constructing the Z-alkene moiety is the partial reduction of a corresponding alkyne, specifically 5-decyn-1-ol (B1582671). This approach offers excellent stereocontrol.

The most common catalyst for this transformation is the Lindlar catalyst, which consists of palladium supported on calcium carbonate and poisoned with lead acetate and quinoline. This catalyst system allows for the syn-addition of hydrogen to the alkyne, resulting in the formation of the cis-alkene with high selectivity, often exceeding 95%. Another effective catalyst for this stereoselective reduction is Ni-P2, which has been used to produce (Z)-alkenyl acetates with high isomeric purity (96%). researchgate.net The reduction of 5-decyn-3-ol with a Lindlar catalyst in methanol (B129727) has also been reported to produce (Z)-5-decen-3-ol. tandfonline.com

Table 1: Catalysts for Partial Reduction of Alkynes to Z-Alkenes

| Catalyst | Substrate Example | Product | Isomeric Purity | Reference |

|---|---|---|---|---|

| Lindlar (Pd/CaCO₃, quinoline) | 5-decyn-1-ol | (Z)-5-Decen-1-ol | >95% | |

| Ni-P2 | 1-tert-butoxy-tetradec-5-yne acetate | (Z)-5-tetradecen-1-yl acetate | 96% | researchgate.net |

| Lindlar catalyst | 5-decyn-3-ol | (Z)-5-decen-3-ol | Not specified | tandfonline.com |

The Wittig reaction and its modifications are powerful tools for alkene synthesis, forming a double bond by coupling a phosphorus ylide with a carbonyl compound. mnstate.eduwikipedia.org This method allows for the assembly of the carbon skeleton and the simultaneous creation of the double bond. mnstate.edu The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org Unstabilized ylides typically favor the formation of Z-alkenes. wikipedia.org

The Horner-Wittig reaction, a variation of the Wittig reaction, has been specifically applied to the synthesis of (Z)-dec-5-en-1-ol. rsc.org This reaction involves the use of α-diphenylphosphinoyl ketones or the addition of the lithium derivative of an alkyl diphenylphosphine (B32561) oxide to an aldehyde. rsc.org By controlling the reaction pathway, it is possible to achieve stereoselective synthesis of the desired Z-isomer. rsc.org The Julia-Kocienski olefination, another related method, is also a valuable tool for stereoselective alkene synthesis. organic-chemistry.org

Table 2: Olefination Reactions for Alkene Synthesis

| Reaction | Reactants | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| Wittig Reaction | Aldehyde/Ketone + Phosphorus Ylide | Alkene | (Z)-selective with unstabilized ylides | wikipedia.org |

| Horner-Wittig Reaction | α-diphenylphosphinoyl ketone or alkyl diphenylphosphine oxide + Aldehyde/Ketone | Alkene | Stereoselective (E or Z) | rsc.org |

| Julia-Kocienski Olefination | Metallated 1-phenyl-1H-tetrazol-5-yl sulfones + Aldehyde | Alkene | Good trans-selectivity | organic-chemistry.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Other Names |

|---|---|---|

| (Z)-5-Decen-1-ol | (5Z)-dec-5-en-1-ol | cis-5-decenol nih.gov |

| (E)-5-Decen-1-ol | (5E)-dec-5-en-1-ol | |

| 5-decyn-1-ol | dec-5-yn-1-ol | |

| (Z)-5-Decenyl acetate | (Z)-dec-5-en-1-yl acetate | |

| (E)-5-decenyl acetate | (E)-dec-5-en-1-yl acetate | |

| 5-decene | dec-5-ene | |

| Sodium benzenesulfinate | ||

| Acetic acid | ||

| Palladium | ||

| Calcium carbonate | ||

| Quinoline | ||

| Lead acetate | ||

| 5-decyn-3-ol | dec-5-yn-3-ol | |

| (Z)-5-decen-3-ol | (5Z)-dec-5-en-3-ol | |

| Methanol | ||

| 1-tert-butoxy-tetradec-5-yne | ||

| (Z)-5-tetradecen-1-yl acetate | (Z)-tetradec-5-en-1-yl acetate | |

| Phosphorus ylide | Wittig reagent | |

| α-diphenylphosphinoyl ketone | ||

| Alkyl diphenylphosphine oxide | ||

| 1-phenyl-1H-tetrazol-5-yl sulfone | ||

| Cytochrome P450 | ||

| Long-chain alkane hydroxylase | ||

| Non-heme diiron monooxygenase | ||

| (E/Z)-5-decene | ||

| Fatty acid | ||

| Hydroxy fatty acid | ||

| Lipase |

Approaches from Alkynes via Partial Reduction

Transition Metal-Catalyzed Syntheses

Transition metal catalysts have revolutionized the formation of carbon-carbon bonds, offering unprecedented efficiency and selectivity. For the synthesis of (Z)-5-decen-1-ol, palladium-catalyzed cross-coupling reactions and olefin metathesis are particularly prominent.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high functional group tolerance and stereochemical control. chemie-brunschwig.ch Reactions such as the Suzuki and Negishi couplings are powerful tools for constructing specific olefin geometries. chemie-brunschwig.chpnas.org

The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org In a typical Suzuki reaction, an organoboron compound reacts with an organic halide in the presence of a palladium catalyst and a base. chemie-brunschwig.ch The Negishi coupling, on the other hand, utilizes organozinc reagents. chemie-brunschwig.chacs.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and stereoselectivity. acs.org For instance, the synthesis of all four stereoisomers of ethyl undeca-2,4-dienoate has been successfully achieved with high selectivity using the Negishi alkenylation protocol. pnas.org

While direct examples of palladium-catalyzed cross-coupling for the synthesis of (Z)-5-decen-1-ol are not extensively detailed in the provided results, the principles of these reactions are broadly applicable. A plausible retrosynthetic analysis would involve disconnecting the C5-C6 double bond, suggesting precursors like a (Z)-1-alkenylborane or a (Z)-1-alkenylzinc species and a suitable alkyl halide with a protected hydroxyl group.

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System | Key Advantages |

| Suzuki Coupling | Organoboron compound | Organic halide/triflate | Palladium catalyst + Base | Mild conditions, commercially available reagents, low toxicity. chemie-brunschwig.chchemie-brunschwig.ch |

| Negishi Coupling | Organozinc reagent | Organic halide | Palladium or Nickel catalyst | High reactivity, functional group tolerance. chemie-brunschwig.chacs.org |

Olefin Metathesis Strategies

Olefin metathesis is a powerful reaction that involves the redistribution of carbon-carbon double bonds. It has become an indispensable tool for the synthesis of complex molecules, including (Z)-5-decen-1-ol. The reaction is catalyzed by transition metal alkylidene complexes, most notably those based on ruthenium, molybdenum, and tungsten.

The mechanism, first proposed by Chauvin, involves a [2+2] cycloaddition between an alkene and the metal alkylidene to form a metallacyclobutane intermediate. This intermediate then cleaves to generate a new alkene and a new metal alkylidene, propagating the catalytic cycle. ias.ac.in

Both self-metathesis and cross-metathesis can be employed in the synthesis of precursors to (Z)-5-decen-1-ol.

Self-Metathesis: In this process, a single type of olefin reacts with itself. For example, the self-metathesis of 1-hexene (B165129) using a Grubbs' catalyst produces 5-decene and ethylene (B1197577). google.com The removal of the volatile ethylene byproduct helps to drive the reaction towards the desired product. google.com

Cross-Metathesis: This involves the reaction between two different olefins. For instance, the cross-metathesis of 5-decene with 5-hexen-1-ol (B1630360) can directly yield 5-decen-1-ol. Another approach is the cross-metathesis of 1-hexene and 5-hexenyl acetate to produce 5-decenyl acetate, which can then be hydrolyzed to the target alcohol. google.com

The choice of catalyst is critical for the success of an olefin metathesis reaction, influencing its efficiency, selectivity, and functional group tolerance.

Grubbs' Catalysts: Ruthenium-based catalysts developed by Robert H. Grubbs are widely used due to their stability and broad applicability.

First-generation Grubbs' catalyst ([RuCl₂(PCy₃)₂(=CHPh)]) is effective for many metathesis reactions. google.comacs.org

Second-generation Grubbs' catalyst (featuring an N-heterocyclic carbene (NHC) ligand) exhibits higher activity and is more tolerant of functional groups. beilstein-journals.orgnih.gov However, second-generation catalysts can also promote double bond isomerization, which can be a drawback. researchgate.net

(Z)-selective Grubbs catalysts have been developed to provide high selectivity for the formation of cis-olefins, which is crucial for the synthesis of (Z)-5-decen-1-ol. beilstein-journals.org

The optimization of reaction parameters such as catalyst loading, temperature, and reaction time is essential to maximize the yield and selectivity of the desired product. For example, performing the self-metathesis of 1-hexene at elevated temperatures (32-62°C) improves the reaction rate and conversion. google.com

| Catalyst Generation | Key Features | Typical Application |

| First-Generation Grubbs' | Good activity, less prone to isomerization. | Self-metathesis of 1-hexene. google.comacs.org |

| Second-Generation Grubbs' | Higher activity, broader functional group tolerance, can promote isomerization. beilstein-journals.orgnih.govresearchgate.net | Cross-metathesis with functionalized alkenes. nih.gov |

| (Z)-selective Grubbs' | High selectivity for the formation of (Z)-alkenes. | Synthesis of pure (Z)-isomers. beilstein-journals.org |

Self-Metathesis and Cross-Metathesis of Alkenes

Convergent and Linear Synthetic Schemes

For the synthesis of (Z)-5-decen-1-ol, a convergent approach would be advantageous. For example, one fragment could be a C5 unit with the required (Z)-alkene precursor, and the other a C5 unit containing the protected alcohol. These two fragments could then be joined using a cross-coupling reaction. This approach is generally more efficient than a linear synthesis that might involve building the carbon chain step-by-step.

Extraction and Purification Techniques for Biological Samples

The initial step in studying (Z)-5-Decen-1-ol from natural sources involves its extraction from the biological matrix. The choice of method depends on the sample type and the compound's concentration.

Common extraction techniques include:

Solvent Extraction : This is a widely used method for isolating semi-volatile compounds. For insect pheromone glands, hexane (B92381) is a common solvent. For instance, glands are submerged in hexane for a specific duration to extract the pheromonal compounds, including (Z)-5-Decen-1-ol. researchgate.net Plant tissues and other biological materials may be macerated in solvents like ethanol (B145695) or ethyl acetate. ekb.egresearchgate.net

Steam Distillation : This technique is particularly useful for extracting volatile oils from plant materials. researchgate.netcabidigitallibrary.org The process involves passing steam through the plant matter to vaporize the volatile compounds, which are then condensed and collected.

Following initial extraction, the crude extract often contains a mixture of compounds. Purification is essential to isolate (Z)-5-Decen-1-ol. Silica gel chromatography is a standard purification method used to separate the target compound from other components in the extract based on polarity.

Chromatographic Characterization

Chromatography is fundamental to the analysis of (Z)-5-Decen-1-ol, allowing for the separation of the compound from complex mixtures and the differentiation between its geometric isomers.

Gas Chromatography, frequently coupled with Mass Spectrometry (GC-MS), is the primary technique for analyzing (Z)-5-Decen-1-ol. cabidigitallibrary.orgnist.gov It is instrumental in determining the purity of a sample and resolving the (Z) and (E) isomers. The separation is achieved based on the compounds' volatility and interaction with the stationary phase of the GC column.

Key aspects of GC analysis include:

Column Selection : The choice of capillary column is critical for separating isomers. Polar columns are often employed to achieve baseline separation of geometric isomers like (Z)- and (E)-5-Decen-1-ol. researchgate.net

Retention Index : The Kovats retention index is a standardized measure used to identify compounds by comparing their retention times to those of n-alkane standards. For 5-decen-1-ol, the retention index differs between its (Z) and (E) isomers, aiding in their identification. nih.govnih.gov

| Parameter | Details | Source |

|---|---|---|

| Column Types | RTX-5MS, HP-5MS, DB-23 | researchgate.netcabidigitallibrary.orgresearchgate.netjournalsarjnp.com |

| Carrier Gas | Helium | cabidigitallibrary.orgjournalsarjnp.com |

| Injector Temperature | Typically 250°C | journalsarjnp.com |

| Oven Program | Initial temp 60°C, ramped to 280°C | journalsarjnp.com |

| Kovats Retention Index (Standard non-polar column) | (Z)-5-Decen-1-ol: 1247 | nih.gov |

| (E)-5-Decen-1-ol: 1247 | nih.gov | |

| Kovats Retention Index (Standard polar column) | (Z)-5-Decen-1-ol: 1810 | nih.gov |

| (E)-5-Decen-1-ol: 1803 | nih.gov |

High-Performance Liquid Chromatography (HPLC) serves as a complementary technique to GC, particularly for the separation of non-volatile derivatives or when alternative selectivity is required. Reversed-phase (RP) HPLC is effective for separating geometric isomers of decenol compounds. researchgate.netsielc.com In this method, the (Z)-isomer typically elutes earlier than the (E)-isomer from an ODS (octadecylsilane) column. researchgate.net HPLC can be used for preparative separation to isolate pure isomers for further structural analysis or biological testing. sielc.com

Gas Chromatography (GC) for Purity and Isomeric Analysis

Spectroscopic Elucidation of Structure

Spectroscopic methods are indispensable for confirming the molecular structure of (Z)-5-Decen-1-ol, including its molecular weight, elemental composition, and stereochemistry.

Mass Spectrometry, most commonly used in conjunction with Gas Chromatography (GC-MS), provides definitive identification of (Z)-5-Decen-1-ol. nist.govjournalsarjnp.com In GC-MS analysis, electron ionization (EI) is typically used to fragment the molecule. The resulting mass spectrum, which is a pattern of fragment ions, serves as a molecular fingerprint. The mass spectrum of (Z)-5-Decen-1-ol is characterized by specific mass-to-charge (m/z) ratios that can be compared against spectral libraries like the NIST Mass Spectral Library for positive identification. nist.gov

| Parameter | Value | Source |

|---|---|---|

| Ionization Mode | Electron Ionization (EI) at 70 eV | journalsarjnp.comimreblank.ch |

| Molecular Formula | C₁₀H₂₀O | nist.govnih.gov |

| Molecular Weight | 156.26 g/mol | nist.govnih.gov |

| Top Peak (m/z) | 67 | nih.govnih.gov |

| Second Highest Peak (m/z) | 55 | nih.govnih.gov |

| Third Highest Peak (m/z) | 54 | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including the precise determination of isomer geometry. Both ¹H NMR and ¹³C NMR are employed. imreblank.ch

¹H NMR provides information on the number and environment of hydrogen atoms. For (Z)-5-Decen-1-ol, the chemical shifts and, crucially, the coupling constants of the vinylic protons (the hydrogens on the C=C double bond) are used to confirm the cis (Z) configuration.

¹³C NMR reveals the number of chemically distinct carbon atoms and their chemical environment. nih.govnih.gov The chemical shifts of the carbons involved in the double bond and the adjacent allylic carbons are characteristic of the (Z) isomer and differ from those of the (E) isomer. nih.govnih.gov This technique is essential for verifying the stereochemical purity of synthetic and natural samples.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. In the analysis of (Z)-5-decen-1-ol, the IR spectrum reveals characteristic absorption bands that correspond to its specific chemical structure. The presence of a hydroxyl (-OH) group, a carbon-carbon double bond (C=C), and carbon-hydrogen bonds (C-H) associated with both sp² and sp³ hybridized carbons are key features.

The IR spectrum of an alcohol like (Z)-5-decen-1-ol will show a strong, broad absorption band in the region of 3400-3200 cm⁻¹ due to the O-H stretching vibration, with the broadening being a result of intermolecular hydrogen bonding. libretexts.org The C-H stretching vibrations of the sp³ hybridized carbons in the alkyl chain typically appear as sharp peaks in the 2960-2850 cm⁻¹ range. libretexts.org The C-H stretching of the sp² hybridized carbons of the double bond is expected around 3010-3000 cm⁻¹. libretexts.org The C=C stretching vibration for a cis-disubstituted alkene like (Z)-5-decen-1-ol is anticipated to be a weak to medium band around 1655 cm⁻¹. researchgate.net The out-of-plane bending (wagging) of the C-H bonds on the cis-double bond gives a characteristic strong absorption in the 725-675 cm⁻¹ region.

A study on the stereoselective synthesis of (E)-5-decen-1-ol, the trans-isomer, reported an IR spectrum with a characteristic absorption at 965 cm⁻¹, indicative of a trans-CH=CH bond. researchgate.net In contrast, the analysis of the Z(cis) isomer of 5-decen-1-ol using Raman spectroscopy, a technique complementary to IR, revealed a significant peak at 1264 cm⁻¹ and a C=C stretching vibration at 1654 cm⁻¹, which differs from the 1668 cm⁻¹ band of the E(trans) isomer. researchgate.net

Table 1: Characteristic Infrared (IR) Spectroscopy Data for (Z)-5-Decen-1-ol Functional Groups

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching | 3400-3200 (broad) |

| Alkane (C-H) | Stretching | 2960-2850 |

| Alkene (=C-H) | Stretching | 3010-3000 |

| Alkene (C=C) | Stretching | ~1655 |

| Alkene (=C-H) | Out-of-plane Bending | 725-675 |

Bioassay Development and Evaluation

Bioassays are essential for determining the biological activity of (Z)-5-decen-1-ol, particularly its role as a semiochemical in insects. These assays measure the physiological and behavioral responses of insects to the compound.

For instance, EAG studies on the larch casebearer moth, Coleophora laricella, showed that males exhibit strong electrophysiological responses to (Z)-5-decen-1-ol. Comparative studies with the (E)-isomer revealed that the (Z)-isomer elicits a stronger response in the antennae of C. laricella males, highlighting the stereospecificity of the olfactory receptors. Similarly, in the European woodwasp, Sirex noctilio, antennae from both males and females responded to synthetic (Z)-3-decen-1-ol, a related compound, and other decen-1-ol isomers were also tested for antennal activity. researchgate.net

EAG can be coupled with gas chromatography (GC-EAD) to identify biologically active compounds in complex mixtures. researchgate.net This method allows for the separation of volatile compounds from a sample, such as an insect gland extract, followed by simultaneous detection by a chemical detector and an insect antenna.

Behavioral bioassays are crucial for determining the behavioral significance of a compound that elicits a response in EAG studies. Common setups include flight tunnels and Y-tube olfactometers. oup.com

A Y-tube olfactometer presents an insect with a choice between two air streams, one carrying the test odor and a control (clean air). google.com The insect's movement towards one arm of the Y-tube indicates attraction or repulsion. In a study on the European woodwasp, Sirex noctilio, males were tested in a Y-tube olfactometer with different concentrations and blends of decen-1-ol isomers, including (Z)-5-decen-1-ol, to determine their attractiveness. researchgate.net

Flight tunnels are larger arenas that allow for the observation of more complex behaviors such as upwind flight, casting, and landing at the odor source. scispace.com In a flight tunnel, a plume of the test odor is generated at one end, and the insect's flight path is recorded. This provides more detailed information on the role of the compound in long-range attraction and source location. For example, flight tunnel bioassays were used to demonstrate that a three-component blend containing (Z,E)-9,12-tetradecadien-1-ol, (Z,E)-9,12-tetradecadien-1-ol acetate, and (Z)-9-tetradecen-1-ol acetate attracted male cactus moths. scispace.com

Field trapping experiments are the ultimate test of a pheromone's effectiveness and are widely used for monitoring insect populations. researchgate.net Traps baited with synthetic (Z)-5-decen-1-ol, either alone or in blends, have been used to capture target insect species in their natural habitats.

For the larch casebearer moth, Coleophora laricella, traps baited with 100 μg of (Z)-5-decen-1-ol captured a significant number of males in field trials, confirming its role as the primary sex pheromone. In Germany and Switzerland, field studies demonstrated that traps baited with this compound effectively captured male larch casebearer moths, highlighting its potential for use in integrated pest management strategies.

(Z)-5-Decen-1-ol is also a component of the sex pheromone of the lesser date moth, Batrachedra amydraula. entomoljournal.com Field trapping studies in the United Arab Emirates used delta sticky traps baited with a three-component blend containing 40% (Z)-5-decen-1-ol to monitor the population dynamics of this pest in date palm plantations. entomoljournal.com These studies helped to determine the population peak of B. amydraula, providing valuable information for timing control measures. entomoljournal.com

Table 2: Field Trapping Data for (Z)-5-Decen-1-ol as a Pheromone Component

| Target Insect Species | Pheromone Blend Composition | Trap Type | Location of Study | Key Finding |

|---|---|---|---|---|

| Larch Casebearer Moth (Coleophora laricella) | 100% (Z)-5-Decen-1-ol | Sticky Traps | Germany & Switzerland | High capture rates of male moths. |

| Lesser Date Moth (Batrachedra amydraula) | 40% (Z)-5-Decen-1-ol, 40% (Z)-5-Decenyl acetate, 20% (Z,Z)-4,7-Decadienyl acetate | Delta Sticky Traps | United Arab Emirates | Effective for monitoring population dynamics and determining population peaks. entomoljournal.com |

Behavioral Bioassays (e.g., Flight Tunnel, Y-Tube Olfactometer)

Molecular Biology Techniques

Molecular biology techniques provide insights into the genetic and molecular basis of olfaction, including the perception of (Z)-5-decen-1-ol.

Gene expression analysis methods like quantitative real-time PCR (qPCR) and RNA sequencing (RNA-Seq) can be used to identify and quantify the expression levels of genes encoding olfactory proteins, such as odorant receptors (ORs), ionotropic receptors (IRs), and chemosensory proteins (CSPs), in response to chemical stimuli.

RNA-Seq provides a comprehensive, unbiased view of the transcriptome, allowing for the discovery of novel genes and the quantification of gene expression across the entire genome. researchgate.net For example, in a study on grape suspension cells, RNA-Seq was used to investigate the response of gene expression to salinity stress, and the results were validated using qPCR. frontiersin.org In the context of (Z)-5-decen-1-ol, RNA-Seq could be used to compare the transcriptomes of insect antennae exposed to the compound versus a control, to identify upregulated or downregulated olfactory-related genes.

qPCR is a targeted approach used to measure the expression of specific genes of interest with high sensitivity and accuracy. mdpi.com It is often used to validate the findings of RNA-Seq experiments. mdpi.comresearchgate.net For instance, the relative expression levels of genes can be calculated using the 2-ΔΔCt method, with a reference gene for normalization. frontiersin.orgmdpi.com In research on the peach fruit moth, Carposina sasakii, qPCR was used to determine the expression patterns of different chemosensory protein genes in various tissues. mdpi.com This approach could be applied to study the expression of specific candidate receptor genes in response to (Z)-5-decen-1-ol.

Genetic Manipulation and Knockout Models (e.g., Olfactory Receptor Knockouts)

The advent of precise gene-editing technologies, most notably the CRISPR/Cas9 system, has revolutionized the study of olfaction, providing powerful tools to dissect the function of specific genes involved in the perception of semiochemicals like (Z)-5-Decen-1-ol. nih.gov By creating targeted mutations to "knock out" or disable specific genes, researchers can directly observe the resulting changes in an organism's ability to detect or respond to an odorant. This approach has been instrumental in identifying the roles of specific olfactory receptors (ORs) and other key proteins in the olfactory pathway.

Insect Olfactory Receptor Knockout Studies

In insects, particularly moths, genetic manipulation has been pivotal in understanding the molecular basis of pheromone detection. A primary target for knockout studies has been the olfactory receptor co-receptor (Orco). Orco forms a heterodimeric ion channel with a specific odorant-binding OR, and it is essential for the function of most ORs.

Research using CRISPR/Cas9 to knock out the Orco gene in the noctuid moth Spodoptera littoralis resulted in individuals with profound defects in olfactory detection. nih.gov These Orco-knockout moths were unable to detect both general plant odors and, crucially, sex pheromones. nih.gov This creation of anosmia (an inability to smell) genetically confirms that Orco-dependent receptors are the primary mechanism for mate and host detection in these insects. nih.gov While not testing (Z)-5-Decen-1-ol directly, these findings establish the foundational principle that its detection in many moth species would be crippled by the loss of Orco.

Further studies have targeted genes involved in the biosynthesis of pheromones. The turnip moth, Agrotis segetum, utilizes (Z)-5-decenyl acetate, a compound directly related to (Z)-5-Decen-1-ol, as a sex pheromone component. researchgate.net In other moth species like Spodoptera exigua and Spodoptera frugiperda, knocking out specific desaturase enzymes (e.g., SexiDES5 or SfruDES1) using CRISPR/Cas9 has been shown to disrupt the production of essential unsaturated fatty acid-derived pheromone components. researchgate.netnih.gov This leads to a loss of female attractiveness and failed mating attempts, demonstrating the critical role of these enzymes in generating the correct chemical signal for reproductive success. researchgate.netnih.gov

| Organism | Target Gene | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| Spodoptera littoralis (Moth) | Orco (Olfactory Receptor Co-receptor) | CRISPR/Cas9 | Knockout caused defects in both plant odor and sex pheromone detection, leading to anosmia. | nih.gov |

| Helicoverpa armigera (Moth) | OR16 (Odorant Receptor 16) | CRISPR/Cas9 | Knockout prevented males from detecting pheromone signals, disrupting mating behavior. | researchgate.net |

| Spodoptera exigua (Moth) | SexiDES5 (Desaturase) | CRISPR/Cas9 | Disrupted biosynthesis of major sex pheromone components, rendering females unattractive to males. | nih.gov |

| Spodoptera frugiperda (Moth) | SfruDES1 (Δ11-desaturase) | CRISPR/Cas9 | Knockout disrupted sex pheromone biosynthesis, leading to decreased mating and oviposition. | researchgate.net |

Vertebrate Olfactory Receptor Knockout Models

While direct knockout studies for (Z)-5-Decen-1-ol in vertebrates are limited, research on structurally similar compounds provides a valuable comparative framework. Studies in mice using the compound (Z)-5-tetradecen-1-ol (Z5-14:OH), a known male mouse pheromone, have yielded significant insights into how individual receptors contribute to behavior. nih.govresearchgate.net

| Organism | Test Compound | Target Receptor (Gene) | Key Finding | Reference |

|---|---|---|---|---|

| Mouse (Mus musculus) | (Z)-5-tetradecen-1-ol (Z5-14:OH) | Olfr288 | Knockout of this receptor eliminated attraction to the compound, revealing an underlying aversion mediated by other low-affinity receptors. | nih.govresearchgate.netbiorxiv.org |

| Mouse (Mus musculus) | Muscone | MOR215-1 | Knockout mice demonstrated that MOR215-1, along with other receptors, is involved in mediating attraction to muscone. | nih.govresearchgate.net |

These genetic and knockout methodologies provide a clear path for future research on (Z)-5-Decen-1-ol. By identifying the specific ORs that detect this compound in various species and subsequently using CRISPR/Cas9 to create targeted knockout models, scientists can definitively establish its role in chemical communication and behavior.

Physicochemical Properties of Z 5 Decen 1 Ol

The physical and chemical characteristics of (Z)-5-Decen-1-ol are fundamental to its function and application.

Physicochemical Data for (Z)-5-Decen-1-ol

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (Z)-dec-5-en-1-ol | chembk.comnih.gov |

| CAS Number | 51652-47-2 | pherobase.comchembk.com |

| Molecular Formula | C₁₀H₂₀O | chembk.comnih.gov |

| Molecular Weight | 156.27 g/mol | pherobase.comchembk.comnih.gov |

| Appearance | Colorless clear liquid | thegoodscentscompany.com |

| Boiling Point | 225.3 °C at 760 mmHg | chembk.com |

| Density | ~0.845 g/cm³ | chembk.com |

| Refractive Index | ~1.4520 at 20 °C | chembk.com |

| Flash Point | 87.9 °C | chembk.com |

Table of Chemical Compounds Mentioned

This table lists the chemical compounds referred to in this article.

Applications of Z 5 Decen 1 Ol in Applied Chemical Ecology

Integrated Pest Management (IPM) Strategies

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, and the use of resistant varieties. jaydevchemicals.com Pheromone-based approaches, which are often non-toxic and target-specific, are a cornerstone of modern IPM programs. jaydevchemicals.comprovivi.com (Z)-5-Decen-1-ol is a key active ingredient in several of these tactics.

Pheromone traps are essential tools used to monitor pest populations to determine their presence, density, and seasonal activity peaks. jaydevchemicals.comoup.com This information is critical for making timely and effective pest management decisions. (Z)-5-Decen-1-ol is a component in lures for several significant pest species.

For instance, it is a crucial part of the pheromone blend used to monitor the lesser date moth, Batrachedra amydraula, a major pest of date palms in the Middle East. entomoljournal.comresearchgate.net Field studies in the United Arab Emirates used delta sticky traps baited with a three-component female sex pheromone to track the moth's population dynamics. entomoljournal.com The lure contained 40% (Z)-5-Decen-1-ol, 40% (Z)-5-Decenyl acetate (B1210297), and 20% (Z,Z)-4,7-Decadienyl acetate. entomoljournal.com This monitoring revealed that the highest trap catches occurred in April, allowing growers to pinpoint the optimal time for control measures. entomoljournal.com

(Z)-5-Decen-1-ol is also the primary sex pheromone for the Larch Casebearer moth (Coleophora laricella). In field trials, traps baited with this single compound were highly effective. Furthermore, it acts as an attractant or pheromone component for a wide array of other Lepidoptera, as detailed in the table below. pherobase.com

Table 1: Examples of Pest Species Monitored Using (Z)-5-Decen-1-ol

| Target Pest | Common Name | Pheromone Blend Composition | Application Notes | Source(s) |

|---|---|---|---|---|

| Batrachedra amydraula | Lesser Date Moth | A 1:2:2 or 2:2:1 blend of (4Z,7Z)-4,7-decadien-1-yl acetate, (Z)-5-decen-1-yl acetate, and (Z)-5-decen-1-ol. | Used in delta sticky traps to monitor population peaks in date palm plantations. | entomoljournal.comresearchgate.net |

| Coleophora laricella | Larch Casebearer Moth | (Z)-5-Decen-1-ol is the primary sex pheromone. | Used as a single-component lure in monitoring traps. | |

| Batrachedra pinicolella | Pine Cosmet | Functions as a pheromone component. | Used for monitoring and potentially for mating disruption. | jaydevchemicals.compherobase.com |

Mating disruption is a preventative pest control method that permeates an area, such as an orchard or field, with synthetic pheromones. provivi.com This confuses male insects, hindering their ability to locate females for mating and thereby reducing the next generation's population. provivi.comanthesis.gr This technique is species-specific, non-toxic, and does not lead to insect resistance. provivi.comanthesis.gr

While its geometric isomer, (E)-5-Decen-1-ol, is a well-documented component in mating disruption products for pests like the Oriental Fruit Moth and Peach Twig Borer, the application of (Z)-5-Decen-1-ol is also established. anthesis.grresearchgate.net It is identified as a semiochemical used for the mating disruption of the Pine Cosmet moth, Batrachedra pinicolella. jaydevchemicals.com The success of mating disruption relies on releasing a sufficient concentration of the synthetic pheromone to interfere with the natural communication channel between sexes, effectively making the males unable to follow the natural pheromone plume to a calling female.

The development of effective pheromone lures is a detailed scientific process. Research into the specific chemical signals of a target pest is fundamental. For the lesser date moth, Batrachedra amydraula, initial analyses of volatile compounds released by females using techniques like Gas Chromatography-Electroantennographic Detection (GC-EAD) showed that male antennae responded to several compounds. researchgate.net Further investigation using Solid-Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (SPME-GC/MS) identified a suite of potential chemicals, including (Z)-5-Decen-1-ol. researchgate.net

However, subsequent field tests with individual synthetic compounds and various mixtures revealed that an attractive blend required only three of these molecules: (4Z,7Z)-4,7-decadien-1-yl acetate, (Z)-5-decen-1-yl acetate, and (Z)-5-decen-1-ol. researchgate.net This research demonstrated that a combination of these three components was significantly more attractive to males than other blends, forming the basis for a species-specific monitoring tool. entomoljournal.comresearchgate.net Similarly, studies on the Larch Casebearer moth, Coleophora laricella, confirmed that the (Z)-isomer of 5-Decen-1-ol elicits a much stronger electrophysiological response from male antennae than the (E)-isomer, highlighting the structural specificity crucial for developing an effective attractant.

Mating Disruption Techniques

Advanced Materials Science Applications

The chemical structure of (Z)-5-Decen-1-ol, which contains both a reactive hydroxyl (-OH) group and a carbon-carbon double bond (C=C), makes it a molecule of interest in materials science. These functional groups allow it to serve as a versatile building block for more complex molecules.